

2-Nitroisophthalic acid structural analysis and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitroisophthalic acid**

Cat. No.: **B105565**

[Get Quote](#)

An In-depth Technical Guide on the Structural Analysis and Conformation of **2-Nitroisophthalic Acid**

Introduction

2-Nitroisophthalic acid ($C_8H_5NO_6$) is a semi-rigid organic ligand characterized by a benzene ring substituted with two carboxyl groups at positions 1 and 3, and a nitro group at position 2.^[1] The specific arrangement of these functional groups, particularly the steric hindrance imposed by the nitro group adjacent to a carboxyl group, dictates its unique conformational properties and intermolecular interactions. Understanding its three-dimensional structure is crucial for applications in crystal engineering and the design of metal-organic frameworks (MOFs), where it can act as a versatile building block.^[1] This guide provides a detailed analysis of the molecular structure, conformation, and crystal packing of **2-Nitroisophthalic acid**, supported by crystallographic data and experimental protocols.

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of **2-Nitroisophthalic acid** reveals a distinct and sterically influenced conformation.^[2] A key structural feature is the orientation of the nitro and carboxyl groups relative to the plane of the benzene ring.

- Planarity: The benzene ring and its substituent carbon atoms are largely co-planar.^[2]

- Nitro Group Orientation: The nitro group is significantly twisted out of the benzene ring's plane. The plane defined by the O-N-O atoms of the nitro group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 96°.[2] This significant rotation is attributed to steric hindrance from the adjacent carboxyl group.
- Carboxyl Group Orientation: The two carboxyl groups also exhibit some deviation from the ring's plane, though less pronounced than the nitro group.[1] This twisting allows the molecule to adopt a lower energy conformation.

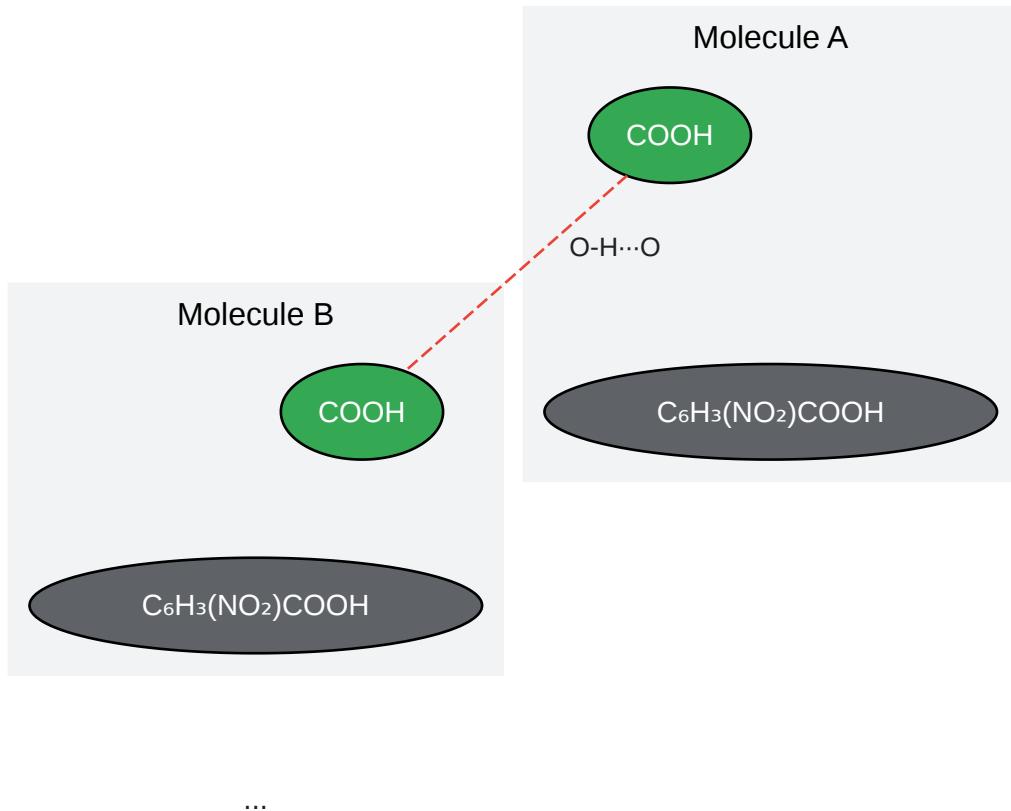
The overall structure is semi-rigid with a curved geometry, and the two carboxyl groups are positioned at an approximate angle of 120° to each other, making them suitable for coordinating with metal ions to form complex structures like one-dimensional helical chains.[1]

Caption: Molecular structure of **2-Nitroisophthalic acid**.

Crystallographic Data Summary

The crystal structure of **2-Nitroisophthalic acid** has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.[1]

Parameter	Value
Chemical Formula	C ₈ H ₅ NO ₆
Formula Weight	211.13
Crystal System	Monoclinic
Space Group	C2/c
Temperature	150(2) K
a (Å)	5.4755(12)
b (Å)	14.377(3)
c (Å)	11.143(3)
β (°)	99.096(9)
Volume (Å ³)	866.2(3)
Z	4
Rgt(F)	0.0455
wRref(F ²)	0.1341
CCDC No.	1964554


Table 1: Crystal data and structure refinement for **2-Nitroisophthalic acid**.[\[1\]](#)[\[2\]](#)

Intermolecular Interactions: Hydrogen Bonding Network

In the crystalline state, molecules of **2-Nitroisophthalic acid** are linked together through strong intermolecular hydrogen bonds.[\[2\]](#) The primary interaction is an O—H…O hydrogen bond between the carboxyl groups of adjacent molecules.[\[2\]](#) This specific interaction creates a robust supramolecular synthon.

This hydrogen bonding pattern results in the formation of one-dimensional chains extending through the crystal lattice.[\[2\]](#) The nitro groups are not directly involved in this primary hydrogen-

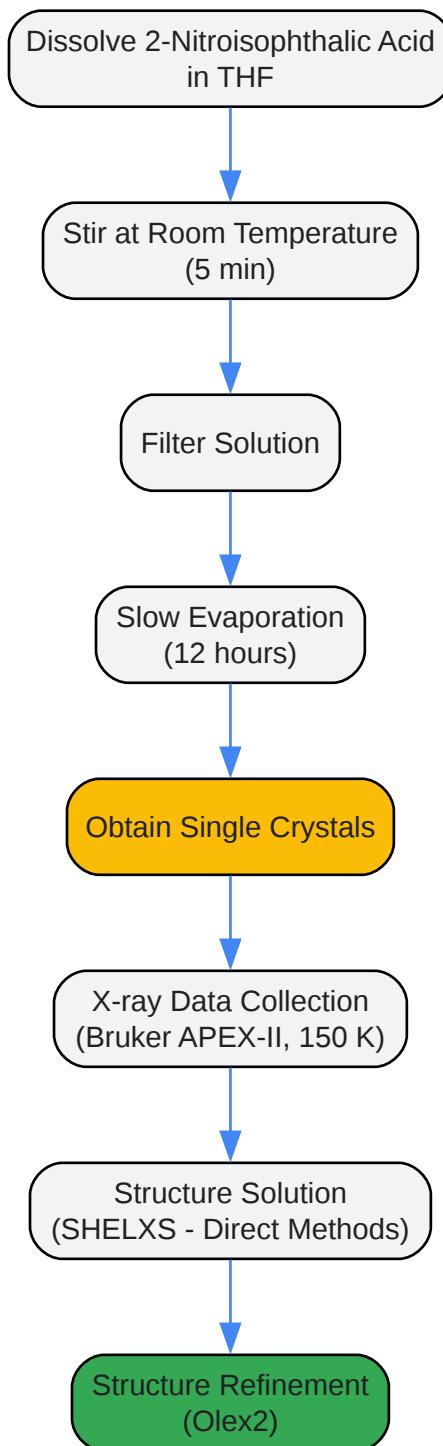
bonding network but play a crucial role in influencing the overall molecular conformation and packing.

[Click to download full resolution via product page](#)

Caption: Hydrogen bonding between carboxyl groups forms 1D chains.

Experimental Protocols

The structural data presented were obtained through single-crystal X-ray crystallography. The key steps of the experimental procedure are detailed below.[2]


Crystal Synthesis

- Dissolution: Solid **2-Nitroisophthalic acid** (2.11 g, 0.01 mol) was dissolved in 10 mL of tetrahydrofuran (THF) in a beaker.[2]
- Stirring: The solution was stirred at room temperature for 5 minutes.[2]

- Filtration: The resulting solution was filtered to remove any insoluble impurities.[2]
- Crystallization: The filtrate was left undisturbed to allow for slow evaporation at ambient temperature.[2]
- Harvesting: Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained after approximately 12 hours.[2]

X-ray Data Collection and Refinement

- Instrument: A Bruker APEX-II diffractometer was used for data collection.[2]
- Radiation Source: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) was employed as the X-ray source.[2]
- Data Collection: Data were collected at a temperature of 150 K using φ and ω scans.[2]
- Structure Solution: The crystal structure was solved using direct methods with the SHELXS program.[2]
- Refinement: The structure was refined using the SHELX and Olex2 software packages. Hydrogen atoms were positioned with idealized geometry and refined isotropically using a riding model.[2]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for crystal structure determination.

Conclusion

The structural analysis of **2-Nitroisophthalic acid** reveals a conformation heavily influenced by steric effects, with a significantly twisted nitro group. The crystal packing is dominated by strong O—H…O hydrogen bonds between carboxyl groups, leading to the formation of one-dimensional supramolecular chains. This detailed structural and conformational understanding is fundamental for researchers and scientists in the fields of medicinal chemistry and materials science, providing a basis for the rational design of novel crystalline materials and pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- To cite this document: BenchChem. [2-Nitroisophthalic acid structural analysis and conformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105565#2-nitroisophthalic-acid-structural-analysis-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com